![molecular formula C13H19NO3 B1375239 tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate CAS No. 1487444-34-7](/img/structure/B1375239.png)

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

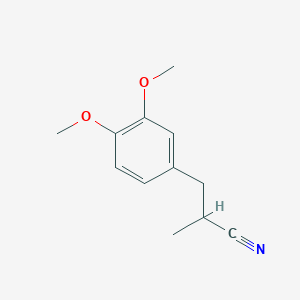

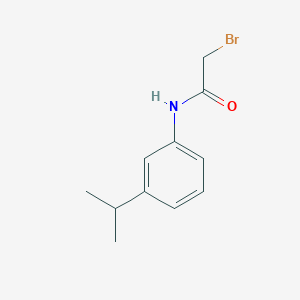

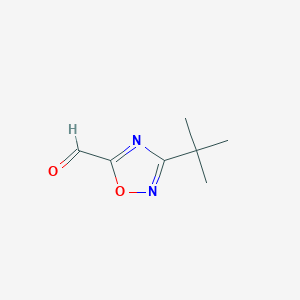

“tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate” is a chemical compound with the molecular formula C13H19NO3 . It is used in scientific research and has applications ranging from exploring biological processes to developing pharmaceuticals.

Molecular Structure Analysis

The molecular structure of “this compound” can be found in databases like PubChem . The compound has a complex structure with multiple functional groups, including a tert-butyl group, a carbamate group, and a phenyl group.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . These properties include its molecular formula (C13H19NO3), as well as other information related to its structure and reactivity.Aplicaciones Científicas De Investigación

Environmental Behavior and Fate

Studies have explored the environmental behavior and fate of related compounds like Methyl tert-butyl ether (MTBE), which shares structural similarities with tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate. MTBE has been observed to have high solubility in water and low biodegradation potential in subsurface environments, making it a persistent groundwater contaminant. Research suggests that aerobic conditions might facilitate its biodegradation, while anaerobic conditions show little to no degradation capability. This has implications for the environmental management and remediation strategies for related compounds, including this compound (Werner et al., 2001; Xiao-zhang, 2003).

Biodegradation and Bioremediation

The biodegradation and fate of ether compounds like Ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, indicating that microorganisms can degrade ETBE aerobically. This process involves initial hydroxylation followed by the formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). Similar pathways might be relevant for the biodegradation of this compound, offering insights into potential bioremediation approaches (Thornton et al., 2020).

Toxicity and Environmental Impact

The environmental occurrence, fate, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), which include compounds structurally related to this compound, have been extensively studied. These compounds, found in various environmental matrices, pose potential risks due to their hepatic toxicity and endocrine-disrupting effects. Understanding the environmental behavior and impact of this compound can benefit from research on similar compounds like SPAs (Liu & Mabury, 2020).

Advanced Oxidation Processes for Degradation

Research on the application of Advanced Oxidation Processes (AOPs) for the degradation of MTBE in water highlights the potential for effective removal of such compounds. Given the structural similarities, AOPs could also be applicable for the degradation of this compound, offering a promising method for mitigating its environmental impact (Siminiceanu, 2007).

Propiedades

IUPAC Name |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-7-5-6-8-11(10)15/h5-8,15H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBYTQAMAYIGTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487444-34-7 |

Source

|

| Record name | tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)

![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)